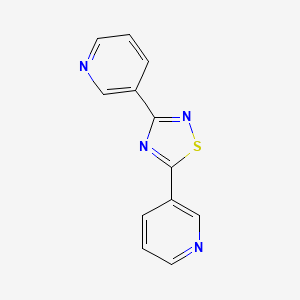
3,5-Dipyridin-3-yl-1,2,4-thiadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,5-Dipyridin-3-yl-1,2,4-thiadiazole is a heterocyclic compound that features a thiadiazole ring substituted with pyridine groups at the 3 and 5 positionsThe incorporation of pyridine rings enhances the compound’s ability to interact with various biological targets, making it a valuable scaffold in drug design and development .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dipyridin-3-yl-1,2,4-thiadiazole typically involves the cyclization of thioamides. One common method starts with the oxidation of thioamides, followed by cyclization to form the thiadiazole ring. The reaction conditions often involve the use of molecular dihalogens as oxidizing agents in alcoholic solutions .
Oxidation of Thioamides: Thioamides are oxidized using molecular dihalogens such as chlorine or bromine in an alcoholic solvent like ethanol.
Cyclization: The oxidized thioamide undergoes cyclization to form the thiadiazole ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as described above but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
3,5-Dipyridin-3-yl-1,2,4-thiadiazole undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the electronic properties of the thiadiazole ring.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the pyridine rings or the thiadiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce alkyl or aryl groups .
Scientific Research Applications
3,5-Dipyridin-3-yl-1,2,4-thiadiazole has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 3,5-Dipyridin-3-yl-1,2,4-thiadiazole involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain kinases or proteases, leading to therapeutic effects in diseases such as cancer and inflammation .
Comparison with Similar Compounds
Similar Compounds
1,2,3-Thiadiazole: Another thiadiazole isomer with different substitution patterns.
1,2,4-Thiadiazole: Similar to 3,5-Dipyridin-3-yl-1,2,4-thiadiazole but with different substituents.
1,3,4-Thiadiazole: A thiadiazole isomer with a different arrangement of nitrogen and sulfur atoms.
Uniqueness
This compound is unique due to its specific substitution pattern with pyridine rings, which enhances its ability to interact with biological targets and form coordination complexes. This makes it a valuable scaffold in medicinal chemistry and materials science .
Properties
CAS No. |
105678-89-5 |
|---|---|
Molecular Formula |
C12H8N4S |
Molecular Weight |
240.29 g/mol |
IUPAC Name |
3,5-dipyridin-3-yl-1,2,4-thiadiazole |
InChI |
InChI=1S/C12H8N4S/c1-3-9(7-13-5-1)11-15-12(17-16-11)10-4-2-6-14-8-10/h1-8H |
InChI Key |
PJSNUISYDHNJTG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CN=C1)C2=NSC(=N2)C3=CN=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


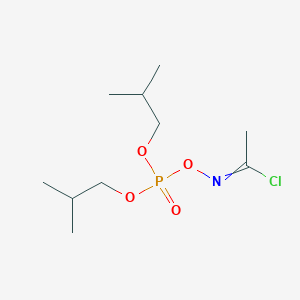
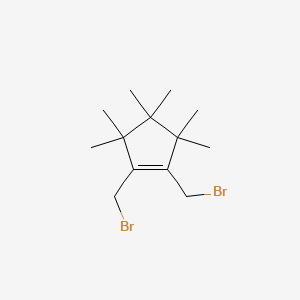

![Naphtho[2,3-b]thiophene-2,3-dione](/img/structure/B14326329.png)
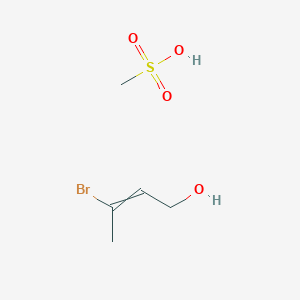

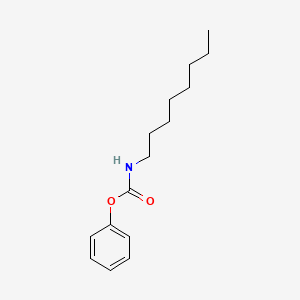
![4-[2-(Dimethylamino)ethyl]-1H-indol-6-ol](/img/structure/B14326350.png)
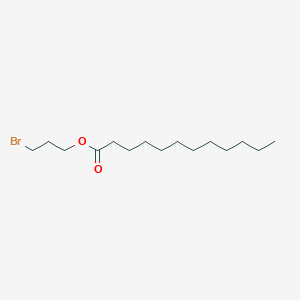
![4-[5-(4-Fluoro-3-phenoxyphenyl)-2-methylpentan-2-yl]phenol](/img/structure/B14326355.png)
![2-[(4-Nitrophenyl)methyl]-2-phenyl-1,3-dioxolane](/img/structure/B14326356.png)

![6a-Methylhexahydro-2H-2,6-methanocyclopenta[b]furan](/img/structure/B14326376.png)
![5,6-Diphenyl-3-{2-[(prop-2-yn-1-yl)oxy]phenyl}-1,2,4-triazine](/img/structure/B14326386.png)
